molecular formula C6H13NO3 B2798334 Methyl 3-methoxy-2-(methylamino)propanoate CAS No. 7752-32-1

Methyl 3-methoxy-2-(methylamino)propanoate

Cat. No.: B2798334
CAS No.: 7752-32-1
M. Wt: 147.174
InChI Key: GMLJQHNLDHDNPX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and is characterized by the presence of a methoxy group and a methylamino group attached to the propanoate backbone

Scientific Research Applications

Methyl 3-methoxy-2-(methylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

Safety information for “Methyl 3-methoxy-2-(methylamino)propanoate” indicates that it should be stored in a freezer and that contact with skin, eyes, or clothing should be avoided . Further safety data can be found in the material safety data sheet (MSDS) for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2-(methylamino)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-methoxypropanoate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which methyl 3-methoxy-2-(methylamino)propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxypropanoate: Similar in structure but lacks the methylamino group.

    Methyl 2-methyl-3-(methylamino)propanoate: Contains an additional methyl group on the propanoate backbone.

    Methyl 3-(dimethylamino)propionate: Features a dimethylamino group instead of a methylamino group.

Uniqueness

Methyl 3-methoxy-2-(methylamino)propanoate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-methoxy-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJQHNLDHDNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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